Product packaging for 2-Cyclohexyl-1-methylaziridine(Cat. No.:CAS No. 114358-62-2)

2-Cyclohexyl-1-methylaziridine

Cat. No.: B14293040
CAS No.: 114358-62-2
M. Wt: 139.24 g/mol
InChI Key: OYRQIIREKCOONN-UHFFFAOYSA-N
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Description

The Unique Reactivity of Three-Membered Nitrogen Heterocycles

The chemistry of aziridines is dominated by their susceptibility to ring-opening reactions, a consequence of significant Baeyer and torsional strain within the three-membered ring. researchgate.netnih.gov This inherent reactivity makes them prone to attack by both nucleophiles and electrophiles, leading to the formation of more stable, ring-opened products. researchgate.net The driving force for these reactions is the relief of this substantial ring strain. researchgate.net

Several factors influence the reactivity of these heterocycles:

The Heteroatom: The nature of the heteroatom in a three-membered ring plays a crucial role in its reactivity. For instance, epoxides (oxygen) are generally more reactive towards nucleophilic attack than aziridines (nitrogen) due to the higher electronegativity of oxygen. numberanalytics.com This increased electronegativity renders the adjacent carbon atoms more electrophilic. numberanalytics.com

Substituents: The presence of substituents on the aziridine (B145994) ring can significantly impact its reactivity and the regioselectivity of ring-opening reactions. researchgate.netfiveable.me Electron-withdrawing groups on the nitrogen atom, for example, activate the ring towards nucleophilic attack. nih.gov

Stereochemistry: The stereochemistry of the aziridine ring can dictate the stereochemical outcome of its reactions. fiveable.me Many ring-opening reactions of aziridines proceed stereospecifically, allowing for the synthesis of chiral molecules with a high degree of control. fiveable.menih.gov

The reactivity of aziridines can be compared to other three-membered heterocycles as shown in the table below:

HeterocycleHeteroatomElectronegativity of HeteroatomGeneral Reactivity towards Nucleophiles
EpoxideOxygen3.44High numberanalytics.com
Aziridine Nitrogen 3.04 Moderate numberanalytics.com
ThiiraneSulfur2.58Lower numberanalytics.com

Importance of Substituted Aziridines, with Specific Focus on 2-Cyclohexyl-1-methylaziridine Analogues, in Organic Synthesis

Substituted aziridines are exceptionally valuable building blocks in organic synthesis due to the regio- and stereocontrol that can be achieved in their ring-opening reactions. researchgate.net This allows for the synthesis of a wide variety of important nitrogen-containing molecules, including amino acids, alkaloids, and β-lactam antibiotics. researchgate.net Chiral aziridines, in particular, are powerful tools for asymmetric synthesis. researchgate.net

The reactivity of substituted aziridines can be tuned by the choice of substituents on both the carbon and nitrogen atoms. researchgate.netfiveable.me For example, the presence of a bulky cyclohexyl group at the C2 position, as in This compound , can influence the regioselectivity of nucleophilic attack due to steric hindrance. In a study involving the ring-opening of 2-cyclohexylaziridine with thiophenols, the attack was observed to occur at the less substituted carbon. clockss.org

The N-substituent also plays a critical role in determining the reaction outcome. nih.gov A methyl group on the nitrogen, as in This compound , can influence the basicity and nucleophilicity of the nitrogen atom, which in turn affects the conditions required for ring-opening reactions.

The versatility of substituted aziridines is further highlighted by their use in the synthesis of various heterocyclic systems through ring-expansion reactions. researchgate.netresearchgate.net

Overview of Research Directions in Aziridine Chemistry

Current research in aziridine chemistry is focused on several key areas:

Development of Novel Synthetic Methods: A significant portion of research is dedicated to discovering new and more efficient ways to synthesize aziridines. illinois.eduresearchgate.net This includes the development of catalytic, enantioselective aziridination reactions that allow for the preparation of chiral aziridines with high purity. illinois.edu

Controlling Reactivity and Selectivity: Researchers are continuously exploring methods to control the regio- and stereoselectivity of aziridine ring-opening reactions. researchgate.netnih.gov This includes the use of different catalysts, protecting groups, and reaction conditions to direct the outcome of the reaction. nih.govnih.gov

Applications in Complex Molecule Synthesis: Aziridines are increasingly being used as key intermediates in the total synthesis of complex natural products and medicinally important molecules. bas.bg Their ability to introduce nitrogen stereoselectively makes them powerful tools in this regard. bas.bg

Polymerization: The ring-opening polymerization of aziridines is another active area of research, leading to the formation of polyamines with a range of potential applications, including in materials science and biomedicine. utwente.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N B14293040 2-Cyclohexyl-1-methylaziridine CAS No. 114358-62-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114358-62-2

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-cyclohexyl-1-methylaziridine

InChI

InChI=1S/C9H17N/c1-10-7-9(10)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3

InChI Key

OYRQIIREKCOONN-UHFFFAOYSA-N

Canonical SMILES

CN1CC1C2CCCCC2

Origin of Product

United States

Reactivity and Mechanistic Studies of 2 Cyclohexyl 1 Methylaziridine and Its Derivatives

Ring-Opening Reactions of 2-Cyclohexyl-1-methylaziridine

The three-membered heterocyclic structure of aziridines, such as this compound, is characterized by significant ring strain, making them susceptible to ring-opening reactions. clockss.orgarkat-usa.org This inherent reactivity allows them to serve as versatile intermediates in the synthesis of various nitrogen-containing compounds. nih.govnih.gov The nature of the substituents on the aziridine (B145994) ring plays a crucial role in its reactivity. arkat-usa.org Non-activated aziridines, those with electron-donating groups on the nitrogen atom like the methyl group in this compound, are generally less reactive than their activated counterparts, which possess electron-withdrawing groups. clockss.orgnih.gov

The ring-opening of this compound can be initiated through either nucleophilic attack or electrophilic activation. These pathways often lead to the formation of valuable acyclic amine derivatives. rsc.org

Nucleophilic Ring Opening Pathways

The nucleophilic ring-opening of aziridines is a fundamental process for the synthesis of a wide array of functionalized amines. nih.gov In the case of unsymmetrically substituted aziridines like this compound, the regioselectivity and stereoselectivity of the ring-opening are key considerations.

The regioselectivity of nucleophilic attack on the aziridine ring is influenced by both steric and electronic factors. magtech.com.cn Generally, nucleophilic attack occurs at the less substituted carbon atom, following an S_N2-type mechanism. researchgate.net For this compound, this would correspond to attack at the C3 carbon. However, the nature of the nucleophile and the reaction conditions can significantly influence the outcome. magtech.com.cnnih.gov

The stereoselectivity of the reaction is also a critical aspect, with the ring-opening typically proceeding with an inversion of configuration at the center of attack. This stereospecificity is a hallmark of the S_N2 mechanism.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Aziridines

Aziridine Substituent(s)NucleophileConditionsMajor ProductReference
2-AlkylStrong Nucleophiles-Attack at less substituted carbon magtech.com.cn
2-ArylWeak NucleophilesAcidicAttack at more substituted carbon magtech.com.cn
N-AlkylVarious-Favors C-N cleavage nih.gov

This table provides a generalized overview of regioselectivity in aziridine ring-opening reactions.

The nature of the attacking nucleophile is a determining factor in the success and regiochemical outcome of the ring-opening reaction. magtech.com.cn A variety of nucleophiles can be employed, each exhibiting different reactivities.

Thiols: Thiophenols have been shown to readily react with non-activated aziridines, often exhibiting high regioselectivity. clockss.org

Phenols: The reaction of phenols with non-activated aziridines can be more challenging and may require specific conditions to proceed efficiently. clockss.org

Amines: The addition of amines to aziridines, known as aza-addition, can provide access to valuable vicinal diamines. rsc.org This reaction can sometimes be achieved under catalyst- and solvent-free conditions. rsc.org

Azides: Azide ions are effective nucleophiles for the alkylative ring-opening of aziridines, leading to the formation of azidoamines. nih.gov

The pKa of the nucleophile can also play a role, with a need to match it to the basicity of the aziridine to achieve the desired reaction. clockss.org

Substituents on both the nitrogen and carbon atoms of the aziridine ring have a profound impact on the regioselectivity and rate of ring-opening reactions. nih.govkoreascience.kr

For N-alkyl aziridines like this compound, the alkyl group is electron-donating, which generally favors the C-N cleavage pathway in radical ring-opening reactions. nih.gov In nucleophilic ring-opening, the N-substituent influences the basicity of the nitrogen atom and can affect the ease of protonation or coordination to a Lewis acid, which precedes nucleophilic attack. koreascience.kr

The cyclohexyl group at the C2 position is a bulky alkyl group. In general, alkyl substituents at C2 favor nucleophilic attack at the less hindered C3 position due to steric hindrance. magtech.com.cn

Electrophilic Activation and Aziridinium (B1262131) Ion Intermediates

To enhance the reactivity of non-activated aziridines towards nucleophilic attack, electrophilic activation is often employed. nih.gov This involves the reaction of the aziridine nitrogen with an electrophile, leading to the formation of a highly reactive aziridinium ion. nih.govsemanticscholar.org

Generation and Characterization of Aziridinium Ions

Aziridinium ions can be generated by treating the aziridine with various electrophiles, such as alkyl triflates (e.g., methyl trifluoromethanesulfonate) or Lewis acids. nih.govrsc.org The resulting aziridinium ion is a much more potent electrophile than the parent aziridine, readily undergoing ring-opening by a wide range of nucleophiles. nih.gov

The stability of the generated aziridinium ion is crucial for the subsequent nucleophilic attack to occur in a controlled manner. semanticscholar.org In some cases, stable aziridinium ions have been generated and characterized using spectroscopic techniques like NMR. rsc.org The reaction of enantiomerically pure aziridines can lead to the formation of stable and optically pure aziridinium ions. rsc.org

Reactivity of Aziridinium Ions Towards Nucleophiles

The formation of an aziridinium ion by protonation or alkylation of the nitrogen atom of this compound significantly enhances the ring's susceptibility to nucleophilic attack. The positively charged nitrogen atom acts as a potent electron-withdrawing group, activating the C-N bonds of the ring for cleavage. The regioselectivity of the nucleophilic attack on the unsymmetrical 2-cyclohexyl-1-methylaziridinium ion is governed by a combination of steric and electronic factors, as well as the nature of the nucleophile and reaction conditions.

Generally, the ring-opening of aziridinium ions can proceed via two main pathways, analogous to the SN1 and SN2 mechanisms. In an SN2-like pathway, the nucleophile attacks the less sterically hindered carbon atom of the aziridinium ring. For the 2-cyclohexyl-1-methylaziridinium ion, this would be the C3 carbon, leading to the formation of a product where the nucleophile is attached to the methylene (B1212753) carbon. This pathway is favored by strong, hard nucleophiles.

Conversely, under conditions that favor an SN1-like mechanism, a partial positive charge develops on the more substituted carbon atom (C2), which is stabilized by the adjacent cyclohexyl group. This pathway is more likely with weaker nucleophiles and in polar, protic solvents. The attack at the C2 carbon results in the formation of a product where the nucleophile is bonded to the carbon bearing the cyclohexyl group.

A theoretical study on the ring-opening of 2-methylaziridine (B133172) with methylamine (B109427), which serves as a model for the title compound, indicated a preference for a backside attack at the less substituted C3 carbon. nih.gov This suggests that for many nucleophiles, an SN2-type mechanism is likely to predominate. For instance, the reaction of indole (B1671886) with substituted aziridines often results in the attack at the less hindered carbon. nih.gov

The nature of the nucleophile plays a crucial role in the outcome of the reaction. Strong nucleophiles such as organocuprates have been shown to open aziridinium ions with high regioselectivity. clockss.org The table below summarizes the expected products from the reaction of the 2-cyclohexyl-1-methylaziridinium ion with various nucleophiles based on general principles of aziridine chemistry.

NucleophileExpected Major Product (via SN2-like attack at C3)Expected Minor Product (via SN1-like attack at C2)
Chloride (Cl⁻)1-chloro-N-methyl-2-cyclohexyl-ethan-1-amine2-chloro-N-methyl-1-cyclohexyl-ethan-1-amine
Azide (N₃⁻)1-azido-N-methyl-2-cyclohexyl-ethan-1-amine2-azido-N-methyl-1-cyclohexyl-ethan-1-amine
Methoxide (CH₃O⁻)1-methoxy-N-methyl-2-cyclohexyl-ethan-1-amine2-methoxy-N-methyl-1-cyclohexyl-ethan-1-amine
Thiophenolate (PhS⁻)N-methyl-1-phenylthio-2-cyclohexyl-ethan-1-amineN-methyl-2-phenylthio-1-cyclohexyl-ethan-1-amine

Acid-Catalyzed and Base-Promoted Ring Opening Mechanisms

The ring-opening of this compound can be initiated by both acids and bases, proceeding through distinct mechanistic pathways.

Acid-Catalyzed Ring Opening:

In the presence of an acid, the nitrogen atom of the aziridine is protonated, forming a reactive aziridinium ion. The subsequent nucleophilic attack by the conjugate base of the acid or another nucleophile present in the medium leads to the ring-opened product. The mechanism is often characterized by anti-stereoselectivity, where the nucleophile attacks from the face opposite to the C-N bond being broken.

The regioselectivity of the acid-catalyzed ring-opening depends on the substitution pattern of the aziridine and the reaction conditions. For this compound, attack at the less substituted C3 position (SN2-like) is generally favored, especially with strong nucleophiles. However, with weaker nucleophiles or under conditions that promote carbocation character, attack at the more substituted C2 position can occur. A study on the Lewis acid-catalyzed ring opening of 2-methylaziridine highlighted the role of the acid in activating the ring towards nucleophilic attack. nih.gov The use of acid anhydrides in the presence of a catalyst also provides a mild method for the regioselective ring-opening of N-activated aziridines. nih.gov

Base-Promoted Ring Opening:

Strong bases can promote the ring-opening of aziridines, particularly those with an electron-withdrawing group on the nitrogen. For non-activated aziridines like this compound, very strong bases, often referred to as superbases, are required to deprotonate a C-H bond adjacent to the ring, initiating an elimination reaction. This typically leads to the formation of allylic amines. The base-promoted isomerization of aziridines to allyl amines is a known transformation, although it often requires forcing conditions for non-activated aziridines. researchgate.net The regioselectivity of the elimination is influenced by the stereoelectronic requirements of the E2 mechanism, favoring the removal of a proton that is anti-periplanar to the C-N bond being cleaved.

Ring Expansion Reactions of this compound to Larger Heterocycles

The inherent ring strain of aziridines makes them excellent substrates for ring expansion reactions, providing access to a variety of larger heterocyclic systems. researchgate.netscispace.com These transformations often proceed through the initial cleavage of one of the C-N bonds of the aziridine ring, followed by the incorporation of new atoms and subsequent ring closure.

For a derivative of this compound, such as one with an activating group on the nitrogen (e.g., an acyl or sulfonyl group), ring expansion can be achieved by reaction with various reagents. For example, reaction with carbon disulfide (CS₂) or isothiocyanates can lead to the formation of five-membered thiazolidine-2-thiones or thiazolidin-2-imines, respectively.

A common strategy for ring expansion involves the generation of an azomethine ylide from the aziridine, which can then undergo cycloaddition reactions with dipolarophiles to yield five-membered rings. scispace.com Another approach is the reaction with compounds containing a nucleophilic and an electrophilic center, which can lead to the incorporation of one or more atoms into the newly formed ring.

The table below outlines potential ring expansion reactions starting from a suitably activated derivative of this compound.

ReagentResulting Heterocycle
Carbon Disulfide (CS₂)Thiazolidine-2-thione derivative
Isothiocyanate (R-N=C=S)Thiazolidin-2-imine derivative
KetenePyrrolidinone derivative
Alkyne (in presence of a catalyst)Pyrroline (B1223166) derivative

Cycloaddition Reactions Involving this compound

This compound and its derivatives can participate in cycloaddition reactions, most notably as precursors to azomethine ylides for [3+2] cycloadditions.

The thermal or photochemical ring-opening of an aziridine can generate a highly reactive azomethine ylide, which is a 1,3-dipole. This ylide can then be trapped in a [3+2] cycloaddition reaction with a variety of dipolarophiles. wikipedia.orgrsc.org For this compound, this would provide a route to highly substituted five-membered nitrogen heterocycles.

The stereochemistry of the cycloaddition is governed by the Woodward-Hoffmann rules, with thermal reactions proceeding in a conrotatory manner and photochemical reactions in a disrotatory fashion to form the azomethine ylide. wikipedia.org The subsequent cycloaddition with an alkene or alkyne is typically a concerted process, leading to the formation of pyrrolidines or pyrrolines, respectively. The regioselectivity of the addition is controlled by the electronic properties of both the azomethine ylide and the dipolarophile.

Recent advancements have seen the development of catalytic methods, including the use of photocatalysts, to facilitate these cycloadditions under mild conditions. rsc.orgnih.gov

The formation of an azomethine ylide from this compound is a key step for its participation in [3+2] cycloaddition reactions. This process involves the cleavage of the C-C bond of the aziridine ring. For a generic 2,3-disubstituted aziridine, the stereochemical course of the ring opening to the ylide is predictable. wikipedia.org

Once formed, the azomethine ylide derived from this compound can be trapped by a range of dipolarophiles. Electron-deficient alkenes and alkynes are particularly effective trapping agents. The resulting pyrrolidine (B122466) or pyrroline products will bear the cyclohexyl and methyl substituents from the original aziridine, as well as substituents from the dipolarophile. This strategy allows for the construction of complex heterocyclic frameworks with a high degree of stereocontrol. clockss.org

Isomerization Pathways of this compound Derivatives (e.g., to Oxazolines, Allyl Amines)

Derivatives of this compound can undergo various isomerization reactions, leading to the formation of other heterocyclic or acyclic structures.

Isomerization to Oxazolines:

N-Acyl derivatives of this compound can isomerize to oxazolines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen. This transformation is typically catalyzed by Lewis acids or Brønsted acids. acs.orgehu.es The reaction is believed to proceed through an initial coordination of the acid to the carbonyl oxygen of the acyl group, followed by an intramolecular nucleophilic attack of the carbonyl oxygen onto one of the aziridine ring carbons. This results in the cleavage of a C-N bond and the formation of the oxazoline (B21484) ring. The regioselectivity of the ring opening will determine the substitution pattern of the resulting oxazoline. Theoretical and experimental studies on similar systems suggest that the reaction can proceed through an SNi-like mechanism. acs.org

Isomerization to Allyl Amines:

The isomerization of aziridines to allyl amines represents another important reaction pathway. This transformation can be promoted by strong bases, as mentioned in section 3.1.3, or catalyzed by transition metal complexes. researchgate.netnih.govnsf.gov For a derivative of this compound, this would involve the formal migration of a double bond to form an unsaturated acyclic amine. A cooperative titanium and chromium catalytic system has been shown to effectively isomerize a broad range of aziridines to the corresponding allyl amines under mild conditions. nih.govnsf.gov The mechanism is proposed to involve radical intermediates, with the regioselectivity of the initial ring-opening being a key factor in determining the final product.

Computational and Theoretical Investigations of this compound Reactivity

Computational and theoretical chemistry have become indispensable tools for elucidating the complex reactivity of molecules like this compound. These methods provide detailed insights into reaction mechanisms, the energetics of transition states, and the influence of molecular conformation on reaction outcomes.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has been widely employed to investigate the mechanisms of reactions involving aziridines. nih.govnih.gov These studies are crucial for understanding the intricacies of bond-breaking and bond-forming processes during chemical transformations. DFT calculations allow for the exploration of potential energy surfaces, helping to identify the most likely reaction pathways. nih.govrsc.org

For instance, in the context of aziridine ring-opening reactions, DFT studies have been instrumental in elucidating the role of catalysts and the nature of the attacking nucleophile. nih.govrsc.org Research on similar N-alkyl aziridines has shown that the reaction mechanism can be significantly influenced by the presence of a Lewis acid or a catalyst, which activates the aziridine ring towards nucleophilic attack. nih.govresearchgate.net DFT calculations have demonstrated that such activation lowers the energy barrier for the ring-opening process. rsc.org

In the cycloaddition of carbon dioxide to aziridines, DFT studies have revealed the stepwise mechanism involving the coordination of CO2 to the aziridine, followed by an intramolecular nucleophilic attack to form an oxazolidinone. nih.govacs.org These computational models can predict the regioselectivity of the reaction, which is often in excellent agreement with experimental observations. nih.gov For substituted aziridines, DFT can help determine whether the nucleophile will attack the more or less sterically hindered carbon atom of the aziridine ring. nih.gov

A common application of DFT is to model the reaction of aziridines with various nucleophiles. The calculations can predict whether the reaction will proceed through a concerted or a stepwise mechanism. For example, a backside attack by a nucleophile on an aziridinium ion often proceeds in a stepwise manner, involving a zwitterionic intermediate. nih.gov The stability of such intermediates and the transition states leading to them can be accurately calculated using DFT methods.

Table 1: Representative DFT Functionals and Basis Sets Used in Aziridine Reactivity Studies

DFT FunctionalBasis SetApplicationReference
B3LYP6-311++G(2d,2p)Thermal rearrangement of N-acyl-2,2-dimethylaziridines researchgate.net
M06-2X6-31+G(d,p)Phosphine-catalyzed Heine reaction of N-benzoyl-2-methylaziridines nih.gov
B3LYP6-311G(d,p)Ring opening of 2-methylaziridine with methylamine nih.gov

This table is for illustrative purposes and may not directly correspond to studies on this compound, but represents common computational methods for analogous systems.

Analysis of Transition States and Activation Energies

The transition state is a critical, short-lived configuration of atoms at the highest point on the reaction energy profile, representing the energy barrier that must be overcome for a reaction to occur. iitianacademy.commasterorganicchemistry.com The energy required to reach this state is known as the activation energy (Ea or ΔG‡). wikipedia.org Computational methods are essential for characterizing these fleeting structures and quantifying their energies, as they cannot be isolated experimentally. masterorganicchemistry.com

For reactions involving this compound, the analysis of transition states provides insight into the factors that control the reaction rate and selectivity. DFT calculations can precisely locate the geometry of transition states and calculate their energies relative to the reactants and products. amazonaws.com This information is crucial for constructing a detailed energy profile of the reaction pathway. iitianacademy.com

The activation energy determines the kinetic feasibility of a reaction. wikipedia.org A lower activation energy corresponds to a faster reaction rate. Computational studies on analogous aziridine systems have shown how substituents on the nitrogen or carbon atoms of the aziridine ring can influence the activation energy of ring-opening reactions. nih.gov For example, electron-withdrawing groups on the nitrogen atom can lower the activation energy for nucleophilic attack by stabilizing the developing negative charge on the nitrogen in the transition state. nih.gov

Table 2: Calculated Activation Energies for Ring-Opening of Substituted Aziridines

Aziridine DerivativeNucleophileActivation Energy (ΔE≠, kcal/mol)Reference
C6H10NH (unsubstituted)Cl-32.1 nih.gov
C6H10NMeCl-31.8 nih.gov
C6H10NAcCl-10.1 nih.gov
C6H10NMsCl-7.0 nih.gov

This table illustrates the effect of N-substituents on the activation energy of a model aziridine ring-opening and is intended to be representative of the types of analyses performed.

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of a molecule, including its various conformations, can have a profound impact on its reactivity and the stereochemical outcome of its reactions. sathyabama.ac.in For this compound, the orientation of the bulky cyclohexyl group relative to the aziridine ring and the methyl group on the nitrogen is a key determinant of its chemical behavior.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. sathyabama.ac.insci-hub.se For cyclohexane (B81311) derivatives, the chair conformation is generally the most stable. sapub.orgscispace.com In the case of this compound, the cyclohexyl ring will adopt a chair conformation, and its equatorial or axial orientation relative to the aziridine ring will have significant stereochemical consequences. The nitrogen atom of the aziridine ring also undergoes inversion, leading to different invertomers (cis and trans) which can further complicate the conformational landscape. nih.gov

The stereochemistry of the products is often dictated by the conformation of the reactant and the trajectory of the attacking species. For example, in an SN2-type ring-opening reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the nitrogen atom of the ring). The pre-existing stereochemistry of the aziridine and the preferred conformation will determine which face of the molecule is more accessible to the nucleophile, thus influencing the stereochemistry of the product. rsc.org

Studies on similar chiral aziridines have shown that the stereochemical outcome of reactions can be predicted by analyzing the transition state structures for the formation of different stereoisomers. acs.org The transition state leading to the major product will be the one with the lowest energy. These computational insights are invaluable for designing stereoselective syntheses.

Catalytic Transformations Involving 2 Cyclohexyl 1 Methylaziridine Analogues

Transition Metal Catalysis in Aziridine (B145994) Transformations

Transition metals are powerful catalysts for aziridine transformations due to their ability to coordinate with the nitrogen atom or activate the C-N bonds of the aziridine ring, facilitating nucleophilic attack and subsequent ring-opening. mdpi.com

Palladium: Palladium catalysis is a cornerstone of modern organic synthesis and has been effectively applied to the ring-opening of aziridines. mdpi.com Pd(0) catalysts can initiate the reaction through an oxidative addition to the C-N bond of the aziridine, forming an azapalladacyclobutane intermediate. mdpi.com This is often followed by β-hydride elimination. For instance, palladium-catalyzed cross-coupling of 2-alkyl-substituted aziridines with arylboronic acids provides a robust method for synthesizing substituted phenylethylamine analogues. mdpi.com The choice of ligand is critical; bulky phosphine (B1218219) ligands like tri-1-naphthylphosphine (B1296259) are often employed to suppress unwanted side reactions such as β-hydride elimination. mdpi.com In some cases, palladium-catalyzed reactions can proceed in a cascade fashion, where an initial ring-opening is followed by an intramolecular cycloaddition, leading to complex polycyclic amine structures from simple aziridine precursors. nih.gov

Ruthenium: Ruthenium catalysts, often in the form of [RuCl2(p-cymene)]2, are also effective for C-H bond functionalization and cycloaddition reactions. mdpi.comnih.gov While direct examples involving 2-cyclohexyl-1-methylaziridine analogues in ruthenium-catalyzed ring-opening are less common in the reviewed literature, ruthenium's known ability to catalyze cycloadditions and C-H functionalizations suggests its potential in more complex transformations starting from aziridine-derived intermediates. mdpi.comgoettingen-research-online.de For example, ruthenium catalysts have been used for the hydrogenation of various substrates in aqueous media, indicating their utility in reduction reactions that could be applied to aziridine-derived products. frontiersin.org

Copper: Copper catalysis offers a cost-effective and versatile alternative for C-N, C-O, and C-C bond formation. beilstein-journals.orgnih.gov Copper-catalyzed reactions, such as the Chan-Lam coupling, are widely used for N-arylation and could be applied to the amine products resulting from aziridine ring-opening. sioc-journal.cn The diversity of copper's oxidation states allows it to participate in both one- and two-electron transfer mechanisms. beilstein-journals.org While traditional Ullmann-type couplings required harsh conditions, modern systems using bidentate ligands enable copper-catalyzed reactions to proceed at lower temperatures and with greater substrate scope. nih.gov

Table 1: Selected Transition Metal-Catalyzed Reactions of Aziridine Analogues

Catalyst System Substrate Type Reaction Type Product Type Ref.
Pd(0) / Tri-1-naphthylphosphine 2-Alkylaziridines & Arylboronic acids Cross-coupling ring-opening Substituted β-phenylethylamines mdpi.com
Pd(OAc)2 / Ligand Tricyclic Aziridines & Allyl Acetates Cascade Ring-Opening/Diels-Alder Tetracyclic Amines nih.gov
[RuCl2(p-cymene)]2 N-Aryl Benzamides & Phenylboronic Acid C-H Arylation Ortho-arylated amides mdpi.com
CuI / Ligand Aryl Halides & Amines Chan-Lam Coupling (N-Arylation) N-Aryl Amines sioc-journal.cn

Iron is an abundant, inexpensive, and environmentally benign metal that is gaining prominence in catalysis. dergipark.org.trnih.gov Iron catalysts can participate in a wide range of transformations, including cross-coupling, C-H activation, and cycloaddition reactions. nih.govmdpi.commdpi.com Iron's versatility stems from its ability to access a wide array of oxidation states. nih.govnih.gov In the context of aziridine chemistry, iron catalysis can be employed in cross-dehydrogenative coupling (CDC) reactions, which form C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized substrates. mdpi.com For example, iron-catalyzed reactions can couple N-aryl tetrahydroisoquinolines (cyclic amine structures) with various carbon nucleophiles. mdpi.com While direct iron-catalyzed ring-opening of this compound itself is not extensively documented, the functionalized amines produced from its ring-opening are suitable substrates for subsequent iron-catalyzed C-C bond-forming reactions. mdpi.com

Organocatalysis in Aziridine Chemistry

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional methods. wikipedia.org This approach is particularly valuable for asymmetric synthesis.

Phosphines are effective nucleophilic catalysts that can initiate the ring-opening of electrophilic substrates like aziridines. nih.gov The general mechanism involves the nucleophilic addition of the phosphine to a reactant, creating a reactive zwitterionic intermediate. researchgate.net This strategy has been widely applied in annulation reactions to form various carbo- and heterocyclic structures. For instance, phosphine-catalyzed [3+2] annulations of allenoates and imines are used to synthesize substituted pyrrolidines. rsc.orgorganic-chemistry.org While direct phosphine-catalyzed ring-opening of simple aziridines is less common, the principles suggest potential applications, particularly in cycloaddition cascades where the aziridine could act as a precursor to a reactive dipole.

N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts known for their strong nucleophilicity and ability to mediate a wide range of reactions, including transformations of three-membered rings. beilstein-journals.orgcolab.ws In the context of aziridine chemistry, NHCs can act as catalysts by promoting the ring-opening of the aziridine. rsc.org Theoretical studies on the reaction of N-benzylaziridine with CO2 show that a free NHC can initiate the ring-opening via an SN2-type nucleophilic attack. This step is often rate-determining and leads to a reactive intermediate that drives the subsequent transformation, such as cycloaddition. rsc.org The electronic and steric properties of the NHC can be tuned to optimize reactivity and prevent the formation of byproducts. rsc.orgscripps.edu

Table 2: Organocatalyzed Reactions Relevant to Aziridine Chemistry

Catalyst Type Substrate Type Reaction Type Product Type Ref.
Phosphine Allenoates & Imines [3+2] Annulation Pyrrolines organic-chemistry.org
NHC N-Benzylaziridine & CO2 Cycloaddition Oxazolidinone rsc.org
Chiral Amine α,β-Unsaturated Aldehydes & Dienes Diels-Alder Reaction Cyclohexenes princeton.edu

Enantioselective Catalysis for Chiral this compound Transformations

Achieving enantioselectivity in aziridine transformations is crucial for the synthesis of chiral amines, which are important building blocks in pharmaceuticals. wikipedia.org Enantioselective catalysis uses chiral catalysts to control the stereochemical outcome of a reaction, producing one enantiomer in excess. wikipedia.orgfrontiersin.org

This can be achieved through several strategies:

Chiral Metal Catalysts: Using transition metals complexed with chiral ligands is a common approach. nih.gov For example, chiral metal-salen complexes have been successfully used in the asymmetric ring-opening of meso-epoxides, a reaction analogous to aziridine ring-opening. mdpi.com Similarly, chiral phosphine ligands in palladium catalysis or chiral BOX ligands in copper catalysis can induce high enantioselectivity in C-C and C-N bond-forming reactions. frontiersin.org

Chiral Organocatalysts: Chiral amines, NHCs, and phosphines can create a chiral environment around the substrate, directing the nucleophilic attack to one face of the molecule. princeton.eduresearchgate.net For instance, chiral triazolium salts can be used to generate chiral NHCs that effectively promote enantioselective cross aza-benzoin reactions. beilstein-journals.org

Chiral Counterion Strategy: In some metal-catalyzed reactions, a chiral counterion can be used to induce enantioselectivity. nih.gov This strategy has been demonstrated with chiral phosphate (B84403) anions in gold-catalyzed reactions, where the chiral anion influences the stereochemical outcome of the transformation. nih.gov

The synthesis of enantiopure aziridines, such as chiral aziridine-2-carboxylates, provides valuable starting materials for the asymmetric synthesis of complex nitrogen-containing molecules. jove.com The regio- and stereoselective ring-opening of these chiral building blocks with various nucleophiles is a key step in the synthesis of biologically active compounds. jove.comnih.gov

Table 3: Strategies for Enantioselective Transformations

Catalysis Strategy Catalyst Example Reaction Type Stereochemical Control Ref.
Chiral Metal Complex Chiral Cr-Salen Asymmetric Ring Opening High enantiomeric excess (ee) mdpi.com
Chiral Organocatalyst Chiral Triazolium Salt (NHC precursor) Aza-Benzoin Reaction High ee beilstein-journals.org
Chiral Counterion Chiral Phosphate Anion with Au(I) Cyclization/Amination High ee nih.gov
Chiral Substrate Control Enantiopure Aziridine-2-carboxylate Nucleophilic Ring Opening Regio- and stereoselective jove.com

Asymmetric Ring Opening Reactions

The asymmetric ring-opening (ARO) of aziridines is a powerful method for the stereoselective synthesis of chiral vicinal amino alcohols and their derivatives, which are valuable intermediates in organic synthesis. mdpi.com The high ring strain of aziridines facilitates their opening by a variety of nucleophiles, and when catalyzed by a chiral entity, this process can proceed with high enantioselectivity. scispace.com

The regioselectivity of the ring-opening reaction is influenced by the substituents on the aziridine ring and the nitrogen atom. researchgate.netresearchgate.net For activated aziridines, such as those with N-acyl or N-sulfonyl groups, nucleophilic attack often occurs at the less substituted carbon atom. scispace.com However, the choice of catalyst and reaction conditions can alter this selectivity.

One notable example is the asymmetric ring-opening of meso-aziridines. A chiral N,N'-dioxide-Mg(OTf)₂ complex has been successfully used to catalyze the ring-opening of meso-aziridines with primary alcohols, yielding trans-β-amino ethers with good yields and high enantioselectivities. nih.gov Similarly, Cr(III)salen complexes have been effective catalysts for the asymmetric azidolysis of meso-epoxides, a reaction analogous to aziridine ring-opening, to produce trans-1,2-amino alcohols after reduction. mdpi.com

The nature of the nucleophile also plays a critical role. For instance, the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines with hydrogen bromide occurs at the unsubstituted carbon, whereas using benzyl (B1604629) bromide as the electrophile directs the nucleophilic attack to the substituted carbon. researchgate.net Furthermore, transition metal catalysis, such as with palladium or nickel complexes, has been employed for the cross-coupling and reductive carboxylation of aziridines, leading to a diverse array of β-amino acid derivatives and β-phenethylamines. mdpi.com

Table 1: Examples of Asymmetric Ring-Opening Reactions of Aziridine Analogues

Aziridine Substrate Catalyst/Reagent Nucleophile Product Yield (%) Enantioselectivity (% ee) Reference
meso-N-Benzoyl-cis-2,3-dimethylaziridine Chiral N,N'-dioxide-Mg(OTf)₂ Benzyl alcohol trans-β-Amino ether Good High nih.gov
meso-Cyclohexene oxide (epoxide analogue) Cyclic oligomeric Co–salen complex Water trans-1,2-Cyclohexanediol 98 94 mdpi.com
N-Tosyl styrenyl aziridine Photoredox catalyst/Ni Aldehydes β-Amino ketone - - mdpi.com
Aliphatic aziridines 4CzIPN/Ni Aryl iodides β-Phenethylamine - - mdpi.com

Note: Specific yield and enantioselectivity values were not always available in the source material.

Chiral Ligand Design and Application

Chiral aziridines, including analogues of this compound, are not only valuable synthetic intermediates but also serve as precursors for the design of novel chiral ligands for asymmetric catalysis. scispace.com The inherent chirality and structural rigidity of the aziridine motif can be transferred to ligand structures, influencing the stereochemical outcome of catalyzed reactions.

For example, chiral ligands containing a 1,1'-spirobiindane backbone, which can incorporate cyclohexyl-fused rings, have shown excellent performance in various asymmetric reactions. researchgate.netnih.gov These ligands, often prepared as phosphoramidites, have been successfully applied in rhodium-catalyzed hydrogenations and gold-catalyzed hydroacylations. nih.gov The cyclohexyl group in these structures can enhance the steric bulk and conformational rigidity of the ligand, which is often crucial for achieving high levels of enantioselectivity.

Another class of effective ligands is based on chiral 1,2-diamines, where a cyclohexyl group can be present (e.g., in TsDPEN, a tosylated diphenylethylenediamine ligand). researchgate.net These ligands are pivotal in transfer hydrogenation and other asymmetric reductions. Similarly, P,olefin-type chiral ligands featuring a cyclohexyl group on a nitrogen atom have been used in palladium-catalyzed asymmetric allylic amination, demonstrating good to high enantioselectivity. beilstein-journals.org The steric hindrance provided by the cyclohexyl substituent can influence the rotational barrier around C-N bonds, which in turn affects the ligand's chiral environment. beilstein-journals.org

Furthermore, chiral ligands based on imidazolidin-4-one (B167674) derivatives linked to a pyridine (B92270) or imidazole (B134444) ring have been developed. beilstein-journals.org The introduction of bulky substituents, analogous to a cyclohexyl group, can significantly improve the enantioselectivity of their metal complexes in reactions like the asymmetric Henry reaction. beilstein-journals.org

Table 2: Chiral Ligands Derived from or Containing Analogous Structural Motifs

Ligand Type Key Structural Feature Metal Application Enantioselectivity (% ee) Reference
Spiro Phosphoramidite Cyclohexyl-fused spirobiindane Rh, Au, Ir Hydrogenation, Hydroacylation up to >99 nih.gov
P,olefin-type C-N axial chirality, Cyclohexyl group Pd Asymmetric Allylic Amination up to 95 beilstein-journals.org
Imidazolidin-4-one based Tridentate, bulky substituents Cu(II) Asymmetric Henry Reaction up to 97 beilstein-journals.org
1,2-Diamine (e.g., TsDPEN) N-tosylated, cyclohexyl group Ru, Ir Asymmetric Hydrogenation up to >99 researchgate.net

Enzymatic Catalysis in Aziridine Transformations

Enzymatic catalysis offers a powerful and environmentally benign approach for the transformation of chiral aziridines and their precursors. Lipases, in particular, have been widely used for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure compounds. nih.govorganic-chemistry.orgunipd.it

A prominent strategy is the dynamic kinetic resolution (DKR) of β-azido alcohols, which are direct precursors to chiral aziridines. nih.govorganic-chemistry.org This chemoenzymatic process combines the enantioselective acylation of an alcohol, catalyzed by an enzyme like Candida antarctica lipase (B570770) B (CALB, often immobilized as Novozym 435), with in-situ racemization of the slower-reacting enantiomer, typically catalyzed by a ruthenium complex. nih.govorganic-chemistry.org This method allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product, with reported enantiomeric excesses of up to 99%. organic-chemistry.org

The direct enzymatic kinetic resolution of racemic aziridines has also been demonstrated. For instance, the lipase-catalyzed acetylation of a racemic bicyclic vinyl aziridine alcohol using vinyl acetate (B1210297) as the acylating agent resulted in the successful separation of enantiomers. researchgate.net Researchers have optimized these enzymatic resolutions in both batch and continuous flow systems, with flow chemistry offering advantages in terms of productivity and enzyme stability. researchgate.netflippingbook.com

Table 3: Enzymatic Transformations Involving Aziridine Precursors and Analogues

Substrate Enzyme Transformation Key Findings Conversion (%) Enantioselectivity (% ee) Reference
Racemic β-azido alcohols Candida antarctica lipase B (Novozym 435) / Ru-catalyst Dynamic Kinetic Resolution (DKR) Efficient conversion to enantiopure acetates. up to 98 up to 99 nih.govorganic-chemistry.org
Racemic bicyclic vinyl aziridine alcohol (2a) Candida antarctica lipase B (Novozym 435) Kinetic Resolution (Acetylation) Successful separation of enantiomers. - (18% yield of product 3a) 94 researchgate.net
Racemic bicyclic vinyl aziridine alcohol (2a) Candida antarctica lipase B (Novozym 435) Kinetic Resolution (Flow system) Higher productivity compared to batch. - 93 (for (R)-3a) researchgate.net

Note: Conversion and yield data are highly dependent on reaction time and specific conditions.

Applications of 2 Cyclohexyl 1 Methylaziridine in Advanced Organic Synthesis

2-Cyclohexyl-1-methylaziridine as a Chiral Building Block

The inherent chirality and reactivity of this compound make it an attractive starting material for the asymmetric synthesis of various valuable organic compounds. The ring-opening of the aziridine (B145994) is typically highly regioselective and stereospecific, allowing for the controlled installation of new functional groups.

Synthesis of Chiral Vicinal Amines and Amino Alcohols

The nucleophilic ring-opening of aziridines is a cornerstone of their application in synthesis, providing a direct route to 1,2-difunctionalized compounds like vicinal diamines and amino alcohols. These motifs are prevalent in natural products, pharmaceuticals, and chiral ligands. rsc.org The reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond.

For an unsymmetrical aziridine like this compound, the regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. Generally, under neutral or basic conditions, the nucleophile attacks the less substituted carbon. Conversely, under acidic conditions, the nitrogen atom is protonated, forming a more reactive aziridinium (B1262131) ion. In this case, the reaction may gain more SN1 character, and the nucleophile preferentially attacks the more substituted carbon atom where positive charge is better stabilized.

The stereochemistry of the ring-opening is typically characterized by an inversion of configuration at the center of attack. Thus, starting from a single enantiomer of this compound, one can produce chiral vicinal amines and amino alcohols with high stereopurity. For instance, the reaction with amines or azide nucleophiles (followed by reduction) leads to vicinal diamines, while reaction with water or carboxylates (followed by hydrolysis) yields vicinal amino alcohols. nih.govmdpi.com The use of amines as nucleophiles can provide the corresponding 1,2-diamines in good to excellent yields under mild, catalyst- and solvent-free conditions. rsc.org

Table 1: Representative Nucleophilic Ring-Opening Reactions of Aziridines for Vicinal Amine/Alcohol Synthesis

Aziridine Precursor Nucleophile Conditions Product Type Yield Ref
N-Tosyl-2-phenylaziridine Aniline (B41778) Heat, Solvent-free Vicinal Diamine 95% rsc.org
Chiral 2-pyridyl aziridines Hydrazoic Acid (HN₃) - Azido amine 90-97% nih.gov
N-protected aziridines Cerium(III) chloride, Sodium azide Acetonitrile, mild conditions 1,2-Azidoamine Good to excellent researchgate.net

This table presents data for analogous aziridine reactions to illustrate the potential synthetic routes.

Preparation of Non-Natural Amino Acid Derivatives

Non-natural amino acids are crucial components in peptidomimetics, drug design, and protein engineering. nih.gov Chiral aziridines can serve as precursors to β-amino acids and other non-natural amino acid derivatives. The stereospecific ring-opening of cyclohexyl-substituted aziridinium ions has been shown to be an efficient method for synthesizing β-amino acid analogues. researchgate.net

The synthetic strategy involves the ring-opening of this compound with a carbon nucleophile, such as a cyanide ion or an enolate. For example, reaction with cyanide followed by hydrolysis of the resulting nitrile would yield a β-amino acid derivative. The regioselectivity of this reaction is critical for the final product structure. The use of enolates from carboxylic acids as nucleophiles can directly yield γ-amino acids in a single step. nih.gov While direct C-H bond functionalization is a more modern approach to creating unnatural amino acids, nih.gov the aziridine ring-opening pathway offers a classic and reliable alternative for specific structural motifs.

Table 2: Synthesis of Amino Acid Derivatives via Aziridine Ring-Opening

Aziridine Precursor Nucleophile Conditions Product Type Yield Ref
Cyclohexyl-substituted aziridinium ions Various nucleophiles - β-Amino acid analogue - researchgate.net

This table illustrates potential synthetic transformations based on related compounds.

Synthesis of Nitrogen-Containing Heterocycles from this compound Precursors

Beyond serving as a source of linear chiral building blocks, this compound can be used as a precursor for the synthesis of larger, more complex nitrogen-containing heterocyclic systems. These transformations often involve ring-expansion or cycloaddition pathways.

Formation of Pyrrolidines and Pyrroles

Pyrrolidines are a common structural motif in a vast number of biologically active compounds. nih.gov One established method for their synthesis involves the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. Azomethine ylides can be generated by the thermal or photochemical ring-opening of aziridines. In the case of this compound, heating or irradiation could induce the cleavage of the C-C bond to form an azomethine ylide intermediate. This highly reactive dipole can then be trapped in situ by a suitable dipolarophile, such as an electron-deficient alkene, to construct a polysubstituted pyrrolidine (B122466) ring. nih.gov

Additionally, tandem reactions involving the formation of an aziridinium ion followed by a nucleophilic ring-opening and subsequent cyclization provide a powerful methodology for the stereocontrolled synthesis of substituted pyrrolidines from acyclic precursors. researchgate.net

Derivatization to Azetidines and other Four-Membered Rings

Azetidines, four-membered nitrogen heterocycles, are gaining importance in medicinal chemistry. The synthesis of azetidines from aziridines typically involves a ring-expansion reaction. A well-documented method is the intramolecular nucleophilic substitution of a 2-(halomethyl)aziridine. bham.ac.uk For example, if this compound were converted to a 2-(bromomethyl) derivative, treatment with a base could induce an intramolecular cyclization to form a bicyclic azetidinium ion, which upon nucleophilic attack would yield a substituted azetidine. This transformation from a three-membered to a four-membered ring proceeds through the formation of an intermediate azetidinium salt. bham.ac.uk

Another modern approach involves the aza Paternò–Büchi reaction, a [2+2] photocycloaddition of an imine with an alkene, which offers a direct route to azetidines. nih.gov

Table 3: Representative Ring Expansion of Aziridines to Azetidines

Aziridine Precursor Reagents/Conditions Product Yield Ref

This table showcases a relevant transformation on a similar substrate.

Access to Tetrahydroisoquinolines and Piperidines

Tetrahydroisoquinoline and piperidine skeletons are privileged structures in medicinal chemistry. mtak.hunih.gov The synthesis of these six-membered rings from aziridine precursors can be achieved through intramolecular reactions. Specifically, the intramolecular Friedel-Crafts reaction of aziridinium ions is a highly regio- and stereoselective method for synthesizing 4-substituted tetrahydroisoquinolines. researchgate.net This strategy would require tethering an appropriate aromatic ring to the this compound structure, which could then undergo a Lewis acid-catalyzed cyclization.

Similarly, piperidines can be synthesized through ring-closing reactions. For example, an N-alkylated aziridine can be opened with a nucleophile that also contains a latent functional group for a subsequent ring-closing metathesis or other cyclization strategy to form the six-membered ring. mdpi.com Oxidative ring-opening of cyclic olefins to dialdehydes, followed by a double reductive amination with a chiral amine, is another powerful method for creating piperidine and tetrahydroisoquinoline scaffolds. mtak.hunih.gov While not starting from an aziridine, this highlights the importance of chiral amine building blocks which can be derived from precursors like this compound.

Polymer Chemistry Applications of this compound Analogues

The unique reactivity of the strained three-membered aziridine ring, particularly when activated, has positioned its analogues as valuable monomers in polymer chemistry. Analogues of this compound, especially those with electron-withdrawing groups on the nitrogen atom, are instrumental in the synthesis of advanced polymer architectures such as linear and branched polyamines, as well as complex copolymers. These polymers are of significant interest due to their potential applications in fields ranging from drug delivery to materials science.

Ring-Opening Polymerization (ROP) of Activated Aziridines

The polymerization of aziridine analogues is predominantly achieved through ring-opening polymerization (ROP), which can proceed via either anionic or cationic mechanisms depending on the nature of the substituents on the aziridine ring.

Anionic Ring-Opening Polymerization (AROP)

For analogues of this compound to undergo anionic ring-opening polymerization (AROP), the nitrogen atom must be activated by a sufficiently electron-withdrawing group, typically a sulfonyl group. This activation increases the electrophilicity of the ring carbons and stabilizes the propagating anionic species. The polymerization of N-sulfonylated aziridines is a living polymerization, which allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

The general mechanism for the AROP of an N-sulfonylated 2-alkylaziridine is initiated by a nucleophile, which attacks one of the ring carbons (typically the less substituted one), leading to the opening of the aziridine ring and the formation of a sulfonamide anion. This anion then propagates by attacking another monomer molecule.

Initiators: A variety of nucleophilic initiators can be used, including organometallic reagents and alkali metal salts of sulfonamides.

Kinetics: The rate of polymerization is influenced by factors such as the nature of the activating group, the solvent, the counter-ion, and the temperature. More strongly electron-withdrawing activating groups generally lead to faster polymerization rates.

Below is a table summarizing kinetic data for the AROP of analogous activated aziridines.

MonomerInitiatorSolventTemperature (°C)Propagation Rate Constant (k_p) [L·mol⁻¹·s⁻¹]
2-Methyl-N-mesylaziridineBnNHMs/KHMDSDMF5010.5 x 10⁻³
2-Methyl-N-tosylaziridineBnNHMs/KHMDSDMF501.8 x 10⁻³

This data is for analogous 2-methyl-N-sulfonylaziridines and is presented to illustrate the typical kinetics of AROP for activated aziridines.

Cationic Ring-Opening Polymerization (CROP)

In contrast to AROP, cationic ring-opening polymerization (CROP) of N-alkylaziridines, such as this compound, typically leads to the formation of branched polymers. The polymerization is initiated by a protonic acid or a Lewis acid, which protonates or coordinates to the nitrogen atom of the aziridine ring, forming a reactive aziridinium cation. This cation is then attacked by the nitrogen atom of another monomer molecule. A key feature of CROP of N-alkylaziridines is the occurrence of chain transfer reactions, where a nitrogen atom within the growing polymer chain can attack an activated monomer, leading to the formation of a branch point. This process results in hyperbranched or dendritic polymer structures.

Formation of Linear and Branched Polyamines

The structure of the resulting polyamine (linear vs. branched) is directly controlled by the chosen polymerization mechanism, which in turn depends on the activation of the aziridine monomer.

Linear Polyamines

Linear polyamines are primarily synthesized via the AROP of N-sulfonylated aziridine analogues. The living nature of this polymerization provides excellent control over the polymer architecture, yielding linear chains. Following polymerization, the sulfonyl activating groups can be removed to yield the final linear polyamine. The choice of the deprotection method is crucial to avoid chain cleavage.

Branched Polyamines

Branched polyamines are the characteristic products of the CROP of N-alkylaziridines. The degree of branching can be influenced by the reaction conditions, such as monomer concentration, temperature, and the nature of the initiator. These highly branched structures are of interest for applications such as gene transfection and catalysis due to their high density of amino groups.

The table below summarizes the relationship between the type of this compound analogue and the resulting polyamine architecture.

Monomer TypePolymerization MechanismResulting Polymer Architecture
N-Sulfonyl-2-cyclohexylaziridineAnionic Ring-Opening Polymerization (AROP)Linear Polysulfonamide (precursor to Linear Polyamine)
This compoundCationic Ring-Opening Polymerization (CROP)Branched Poly(this compound)

Copolymerization Strategies

The ability to copolymerize activated aziridine analogues with other monomers opens up possibilities for creating a wide range of functional materials with tailored properties.

Block Copolymers

The living nature of the AROP of N-sulfonylated aziridines makes them ideal for the synthesis of block copolymers. By sequentially adding different activated aziridine monomers, well-defined diblock or multiblock copolymers can be prepared. Furthermore, the propagating anionic chain end of a poly(sulfonylaziridine) can be used to initiate the polymerization of other monomers, such as epoxides or lactones, leading to the formation of block copolymers with different types of polymer segments.

Gradient and Statistical Copolymers

Statistical or gradient copolymers can be synthesized by the simultaneous polymerization of two or more different activated aziridine monomers. The microstructure of the resulting copolymer (i.e., the distribution of the different monomer units along the polymer chain) is determined by the relative reactivities of the comonomers. By carefully selecting the activating groups on the aziridine monomers, the reactivity ratios can be tuned to achieve different copolymer microstructures, from random to gradient.

Functionalization and Derivatization for Complex Molecular Architectures

The polyamines derived from this compound analogues serve as versatile platforms for further functionalization and derivatization to create complex molecular architectures. The presence of primary or secondary amine groups in the polymer backbone allows for a wide range of chemical modifications.

Post-Polymerization Modification

The amino groups along the polyamine backbone can be modified through various reactions, including:

Alkylation and Arylation: Introduction of different alkyl or aryl groups to modify the polymer's solubility, hydrophobicity, and thermal properties.

Acylation: Reaction with acyl chlorides or anhydrides to introduce amide functionalities, which can alter the polymer's hydrogen-bonding capabilities and biocompatibility.

Michael Addition: The addition of the amine groups to activated alkenes is a highly efficient method for introducing a variety of functional groups.

"Click" Chemistry: The introduction of azide or alkyne functionalities onto the polyamine backbone allows for subsequent modification using highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Graft Copolymers

Graft copolymers can be prepared by attaching polymer chains as side chains to the polyamine backbone. This can be achieved through three main strategies:

"Grafting to": Pre-synthesized polymer chains with reactive end groups are attached to the polyamine backbone.

"Grafting from": Initiating sites are introduced onto the polyamine backbone, from which a second monomer is polymerized.

"Grafting through": A macromonomer, which is a polymer chain with a polymerizable group at one end, is copolymerized with the aziridine monomer.

These strategies allow for the synthesis of complex architectures where the properties of the backbone polymer and the grafted side chains can be independently tuned.

Dendrimers and Hyperbranched Polymers

Future Research Directions and Concluding Remarks

Emerging Methodologies in Aziridine (B145994) Chemistry

The synthesis of N-alkylated aziridines has been a long-standing challenge in organic chemistry. Traditional methods often involve multi-step sequences or the use of hazardous reagents. However, recent advancements offer promising new routes to compounds like 2-Cyclohexyl-1-methylaziridine.

One such emerging technique is electrochemical aziridination . This method involves the electrochemical activation of an alkene in the presence of a primary amine, offering a potentially more direct and sustainable route to N-alkyl aziridines. nih.gov The application of this methodology to the synthesis of this compound from cyclohexylethylene and methylamine (B109427) would be a valuable research endeavor.

Another innovative approach is the use of organocatalysis for the enantioselective synthesis of N-alkyl terminal aziridines. nih.gov These methods, often starting from aldehydes, could be adapted to produce chiral variants of this compound, which would be of significant interest for applications in asymmetric synthesis and medicinal chemistry.

Furthermore, the development of catalytic systems that enable the direct coupling of amines and alkenes, bypassing the need for pre-activated substrates, represents a major frontier in the field. nih.gov Investigating such catalytic systems for the synthesis of this compound could lead to more efficient and atom-economical processes.

Expanding the Scope of this compound Transformations

The reactivity of aziridines is dominated by ring-opening reactions , driven by the relief of ring strain. rsc.org For a non-activated aziridine like this compound, these reactions are typically initiated by electrophilic activation of the nitrogen atom. mdpi.com A systematic study of the ring-opening reactions of this compound with a variety of nucleophiles would be highly informative.

Key areas of investigation would include:

Regioselectivity: Determining the preferred site of nucleophilic attack (at the C2 or C3 position of the aziridine ring) is crucial. The steric bulk of the cyclohexyl group at C2 would likely direct nucleophiles to the less hindered C3 position. mdpi.com

Stereochemistry: Understanding the stereochemical outcome of ring-opening reactions is essential for the synthesis of stereochemically defined products.

Novel Transformations: Exploring unprecedented reaction pathways, such as carbon-carbon bond cleavage in the aziridine ring, could lead to the discovery of new synthetic methodologies. rsc.org

A derivative, (2S)-N-Cyclohexyl-2-methyl-aziridine-1-carbothioamide , has been synthesized and characterized, providing some spectroscopic data that could serve as a valuable reference point for future studies on the parent compound. nih.gov

Compound Spectroscopic Data Highlights (for the carbothioamide derivative) nih.gov
(2S)-N-Cyclohexyl-2-methyl-aziridine-1-carbothioamide¹H-NMR: Signals corresponding to the aziridine ring protons and the cyclohexyl group.
¹³C-NMR: Resonances for the aziridine ring carbons and the cyclohexyl carbons.
HR-MS: Accurate mass determination confirming the elemental composition.

Integration of Computational and Experimental Approaches

Computational chemistry offers powerful tools to complement and guide experimental studies. For this compound, computational methods could be employed to:

Predict Conformational Preferences: Determine the most stable conformations of the cis and trans isomers of the molecule.

Analyze Reaction Mechanisms: Model the transition states of various reactions to understand the factors controlling reactivity and selectivity. For instance, computational studies on related N-benzoyl-2-methylaziridines have provided insights into the influence of substituents on reaction barriers.

Simulate Spectroscopic Properties: Calculate NMR chemical shifts and other spectroscopic parameters to aid in the characterization of the compound and its reaction products.

A study on the axial and equatorial isomers of the 1-methyl-1-cyclohexyl cation has demonstrated the power of computational chemistry in understanding the subtle electronic and steric effects in cyclohexyl-containing systems, which would be relevant to this compound. ucalgary.ca

Potential for Advanced Materials and Synthetic Applications

While direct applications of this compound have not been reported, its potential as a building block in the synthesis of more complex molecules is significant. Aziridines are precursors to a wide range of nitrogen-containing compounds, including amino alcohols, diamines, and other heterocyclic systems. unl.edu

In the realm of materials science , aziridines can be used as monomers in ring-opening polymerization to produce functional polymers. researchgate.net The incorporation of the cyclohexyl and methyl groups could impart specific properties to the resulting polymers, such as altered solubility, thermal stability, or mechanical strength. Research into the polymerization of this compound could open up new avenues for the development of advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclohexyl-1-methylaziridine, and how can researchers optimize reaction conditions for reproducibility?

  • Methodological Guidance : Begin with nucleophilic substitution or ring-opening reactions, using cyclohexylamine and methyl-substituted epoxides as precursors. Ensure precise stoichiometric control and inert atmosphere (e.g., nitrogen) to minimize side reactions. For reproducibility, document reaction parameters (temperature, solvent polarity, catalyst loading) and validate purity via GC-MS or HPLC .
  • Key Metrics : Include yields, enantiomeric excess (if applicable), and spectroscopic data (¹H/¹³C NMR, IR) in tables for cross-comparison .

Q. How should researchers safely handle this compound in laboratory settings?

  • Safety Protocols : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Store in airtight containers under refrigeration (2–8°C). Reference SDS guidelines for similar aziridines (e.g., Cyclohexyl Isocyanide) for spill management and emergency procedures .
  • Contingency Planning : Pre-test compatibility with common lab solvents to avoid exothermic reactions.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound across studies?

  • Contradiction Analysis : Compare reaction conditions (e.g., solvent polarity, temperature gradients) from conflicting studies. Use controlled replicates to isolate variables. For example, discrepancies in ring-opening rates may arise from trace moisture—implement Karl Fischer titration to quantify water content in solvents .
  • Statistical Validation : Apply ANOVA or Bayesian inference to assess significance of observed differences .

Q. How can computational modeling predict the stereoelectronic effects of this compound in catalytic systems?

  • Methodological Framework : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and transition states. Validate models against experimental kinetic data (e.g., Hammett plots) .
  • Case Study : Compare predicted vs. observed regioselectivity in nucleophilic additions to identify systematic biases in computational parameters.

Q. What longitudinal study designs are appropriate to assess the compound’s stability under varying storage conditions?

  • Experimental Design : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and quantify half-life using first-order kinetics .
  • Data Interpretation : Tabulate degradation pathways (e.g., hydrolysis, oxidation) and correlate with environmental factors (pH, light exposure).

Methodological Best Practices

Q. How to ensure rigor in characterizing this compound’s physicochemical properties?

  • Analytical Hierarchy : Prioritize orthogonal techniques:

  • Purity : Combustion analysis (C/H/N), HRMS.
  • Thermal Stability : DSC/TGA under nitrogen .
  • Solubility : Phase diagrams in binary solvent systems.
    • Documentation : Include raw data (e.g., DSC thermograms) in supplementary materials to enable peer validation .

Q. What statistical approaches reconcile divergent bioactivity results in structure-activity relationship (SAR) studies?

  • Data Harmonization : Apply multivariate regression to account for confounding variables (e.g., cell line variability, assay sensitivity). For cluster analysis, use Ward’s method to group compounds by reactivity profiles .
  • Case Example : Address non-overlapping SAR clusters by re-evaluating receptor-binding assumptions (e.g., steric vs. electronic effects) .

Advanced Data Interpretation

Q. How to design mechanistic studies to differentiate kinetic vs. thermodynamic control in aziridine ring-opening reactions?

  • Experimental Strategy :

  • Kinetic Control : Quench reactions at low conversion (<20%) and analyze intermediates via in-situ IR.
  • Thermodynamic Control : Prolong reaction time and monitor equilibria using ¹H NMR .
    • Modeling Support : Use Eyring plots to derive activation parameters (ΔH‡, ΔS‡) .

Q. What mediation analyses clarify the role of this compound in multi-step synthetic pathways?

  • Mediation Framework : Adapt structural equation modeling (SEM) to isolate direct/indirect effects of reaction variables (e.g., catalyst loading → intermediate stability → final yield) .
  • Case Application : Bootstrap sampling (n=1,000) to confirm mediator significance (p<0.05) .

Tables for Reference

Parameter Recommended Technique Example Data
Purity AnalysisGC-MS (EI mode)>98% (m/z 141 [M⁺])
Thermal DegradationTGA (10°C/min, N₂ flow)Onset: 180°C; Residue: 2%
Solubility in DCMGravimetric method45 mg/mL at 25°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.